molecular formula C20H15BrN4O B2541112 1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one CAS No. 1326818-27-2

1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one

Cat. No.: B2541112
CAS No.: 1326818-27-2
M. Wt: 407.271
InChI Key: HIUMXARDJZFGLO-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one is a useful research compound. Its molecular formula is C20H15BrN4O and its molecular weight is 407.271. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-inflammatory Properties

A series of pyrazolopyrimidines derivatives, including compounds structurally related to 1-(4-bromophenyl)-5-(4-ethenylbenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, have been synthesized and evaluated for their anticancer and anti-inflammatory activities. Notably, some of these compounds have demonstrated significant cytotoxic effects on certain cancer cell lines and also showed inhibition of the 5-lipoxygenase pathway, which is involved in inflammation and cancer progression (Rahmouni et al., 2016). Another study found that pyrazolopyrimidin-4-one derivatives exhibited anti-inflammatory activity with minimal ulcerogenic effects, indicating a potential for the development of safer anti-inflammatory medications (El-Tombary, 2013).

Antimicrobial and Antiviral Properties

Novel pyrazole derivatives with pyrazolo[4,3-d]-pyrimidine moieties have been synthesized and characterized. These compounds were evaluated for their antimicrobial and anticancer activities, with several derivatives exhibiting higher activity than the reference drug doxorubicin (Hafez et al., 2016). Another research synthesized new pyrazolo[3,4-d]pyrimidin derivatives and assessed their antimicrobial activity, finding significant activity against various microbial strains (Khobragade et al., 2010).

Molecular Interactions and Structural Analysis

Studies have also focused on the structural aspects and molecular interactions of pyrazolo[3,4-d]pyrimidine derivatives. For instance, hydrogen-bonded chains and sheet structures have been observed in isostructural compounds, providing insights into the structural and interaction patterns of these molecules (Portilla et al., 2005).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is typically studied in the context of drug discovery, where the compound’s interactions with specific proteins or other biological targets are investigated .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. This information is typically determined through toxicology studies, which investigate the compound’s effects on living organisms .

Future Directions

Future research on this compound could involve further studies to determine its physical and chemical properties, investigations into its potential uses, and the development of methods for its synthesis .

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(4-ethenylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrN4O/c1-2-14-3-5-15(6-4-14)12-24-13-22-19-18(20(24)26)11-23-25(19)17-9-7-16(21)8-10-17/h2-11,13H,1,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIUMXARDJZFGLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC=C(C=C1)CN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.